3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid
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Overview
Description
“3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound that contains an oxazole ring. Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s important to note that the specific compound you’re asking about, “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid”, may not have been extensively studied, so information about this specific compound might be limited.
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid” is not available in the retrieved information.Scientific Research Applications
Isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, has been an interesting field of study for decades because of their prominent potential in various biological activities and therapeutic potential . Here are some applications of isoxazole derivatives:
- Analgesic : Isoxazole derivatives have shown potential as analgesics .
- Anti-inflammatory : Certain isoxazole derivatives have demonstrated anti-inflammatory properties .
- Anticancer : Some isoxazole derivatives have been studied for their anticancer properties .
- Antimicrobial : Isoxazole derivatives have been used in antimicrobial studies .
- Antiviral : Certain isoxazole derivatives have shown antiviral properties .
- Antidepressant : Isoxazole derivatives have been studied for their potential as antidepressants .
properties
IUPAC Name |
3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGDNHYKLVMJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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